4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
4-Acetylbicyclo[222]octane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane core with an acetyl group at the fourth position and a carboxylic acid group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The initial step often involves a [4+2] cycloaddition reaction between a cyclohexenone and an electron-deficient alkene.
Functional Group Modification: Subsequent steps involve the introduction of the acetyl and carboxylic acid groups. This can be achieved through various organic transformations, such as Friedel-Crafts acylation for the acetyl group and oxidation reactions for the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The bicyclo[2.2.2]octane core provides structural stability and rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid: Similar in structure but with a pentyl group instead of an acetyl group.
Bicyclo[2.2.2]octane-1-carboxylates: A class of compounds with various substituents at different positions on the bicyclo[2.2.2]octane core.
Uniqueness
4-Acetylbicyclo[22
Biological Activity
4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This compound, with a unique bicyclic structure, may interact with various biological targets, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C11H16O3, with a molecular weight of approximately 196.25 g/mol. The compound features a rigid bicyclic structure that contributes to its unique chemical properties and reactivity.
Property | Value |
---|---|
Molecular Formula | C11H16O3 |
Molecular Weight | 196.25 g/mol |
Boiling Point | 283.8 °C at 760 mmHg |
Flash Point | 133.2 °C |
Density | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that the compound may act as a ligand for certain receptors, influencing metabolic pathways and cellular functions.
- Enzyme Modulation : The carboxylic acid functional group may facilitate interactions with enzymes, potentially leading to modulation of enzymatic activity.
- Receptor Binding : Structural features allow for potential binding to various receptors, which could impact physiological processes such as inflammation or cell signaling.
Case Studies
Several studies have investigated the biological activity of related compounds within the bicyclo[2.2.2]octane family, providing insights into the potential effects of this compound.
- Influenza Virus Activity : Research on structurally similar bicyclic compounds has shown antiviral properties against influenza A virus strains, indicating potential for therapeutic applications in viral infections .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, suggesting that modifications to the bicyclic structure can enhance biological efficacy .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
Future Directions
Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. Investigating its interactions at the molecular level will be crucial for understanding its therapeutic potential.
Suggested Research Areas
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Molecular Docking Studies : Utilizing computational methods to predict binding affinities with various biological targets.
- Synthesis of Derivatives : Exploring modifications to enhance biological activity and selectivity.
Properties
IUPAC Name |
4-acetylbicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(12)10-2-5-11(6-3-10,7-4-10)9(13)14/h2-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXWCPILHHAJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CCC(CC1)(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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